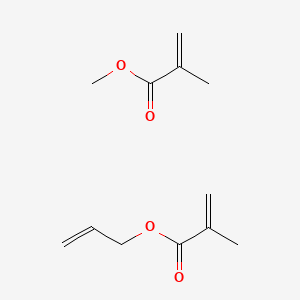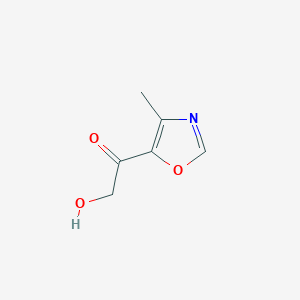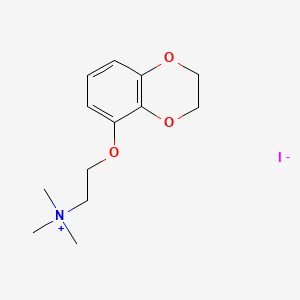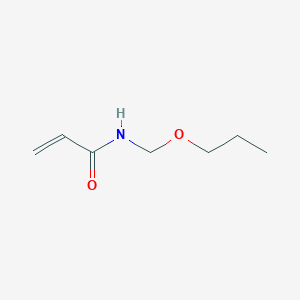
Methyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate: is a compound that belongs to the class of esters. These compounds are typically derived from carboxylic acids and alcohols. The compound is known for its applications in various fields, including industrial and scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize methyl 2-methylprop-2-enoate involves the esterification of methacrylic acid with methanol. This reaction typically requires an acid catalyst such as sulfuric acid and is conducted under reflux conditions.
Transesterification Reaction: Another method involves the transesterification of methyl methacrylate with allyl alcohol to produce prop-2-enyl 2-methylprop-2-enoate. This reaction also requires a catalyst, often a base like sodium methoxide.
Industrial Production Methods: Industrial production of these compounds often involves large-scale esterification or transesterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 2-methylprop-2-enoate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted by nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of acid or base catalysts.
Major Products:
Oxidation: Methacrylic acid.
Reduction: Methanol and corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a monomer in the production of polymers and copolymers.
- Acts as an intermediate in organic synthesis.
Biology:
- Utilized in the synthesis of biologically active compounds.
Medicine:
- Investigated for potential use in drug delivery systems due to its ability to form biocompatible polymers.
Industry:
- Employed in the manufacture of adhesives, coatings, and resins.
Mecanismo De Acción
The mechanism by which methyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate exerts its effects largely depends on its application. In polymerization reactions, the compound undergoes free radical polymerization, where the double bonds react to form long polymer chains. The molecular targets and pathways involved in these reactions are typically the reactive sites on the monomer molecules.
Comparación Con Compuestos Similares
Methyl methacrylate: Similar in structure but lacks the prop-2-enyl group.
Ethyl 2-methylprop-2-enoate: Similar ester but with an ethyl group instead of a methyl group.
Uniqueness:
- The presence of both methyl and prop-2-enyl groups in the compound provides unique reactivity and properties, making it suitable for specialized applications in polymer chemistry and materials science.
Propiedades
Número CAS |
26715-19-5 |
|---|---|
Fórmula molecular |
C12H18O4 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
methyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H10O2.C5H8O2/c1-4-5-9-7(8)6(2)3;1-4(2)5(6)7-3/h4H,1-2,5H2,3H3;1H2,2-3H3 |
Clave InChI |
GZRUSOUFYFKYDY-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OC.CC(=C)C(=O)OCC=C |
Números CAS relacionados |
26715-19-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![azane;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-imino-2,8-ditritio-3H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13741329.png)




![[(2R,3S,5R)-3-acetyloxy-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13741363.png)
![3-Benzyl-7-chloro-2-[1-[3-(dimethylamino)propylamino]propyl]quinazolin-4-one](/img/structure/B13741365.png)

![Chlorhydrate de methylamino-3-beta amino-17-beta androstene [French]](/img/structure/B13741380.png)
